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2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine

Pim kinase inhibition Structure-activity relationship Regioisomer comparison

The compound 2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine (CAS 2549035-31-4) is a synthetic small molecule built on a 2,4-dimethoxy-1,3,5-triazine core, featuring a piperidine linker at the 6-position that is further elaborated with a pyrimidin-2-yloxy methyl substituent at the piperidine 3-position. This architecture places it within the broader class of piperidine-substituted triazine derivatives, a chemotype frequently exploited in kinase inhibitor discovery and as versatile scaffolds in medicinal chemistry.

Molecular Formula C15H20N6O3
Molecular Weight 332.36 g/mol
CAS No. 2549035-31-4
Cat. No. B6438577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine
CAS2549035-31-4
Molecular FormulaC15H20N6O3
Molecular Weight332.36 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)N2CCCC(C2)COC3=NC=CC=N3)OC
InChIInChI=1S/C15H20N6O3/c1-22-14-18-12(19-15(20-14)23-2)21-8-3-5-11(9-21)10-24-13-16-6-4-7-17-13/h4,6-7,11H,3,5,8-10H2,1-2H3
InChIKeyLYFWQKGBJIMLSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine (CAS 2549035-31-4): Core Structure and Subclass Context for Procurement Decisions


The compound 2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine (CAS 2549035-31-4) is a synthetic small molecule built on a 2,4-dimethoxy-1,3,5-triazine core, featuring a piperidine linker at the 6-position that is further elaborated with a pyrimidin-2-yloxy methyl substituent at the piperidine 3-position. This architecture places it within the broader class of piperidine-substituted triazine derivatives, a chemotype frequently exploited in kinase inhibitor discovery and as versatile scaffolds in medicinal chemistry [1]. Unlike simpler triazine building blocks, the presence of the conformationally flexible piperidine linker and the hydrogen-bond-capable pyrimidine ether tail creates a three-dimensional pharmacophore that can engage multiple binding sites, a feature that generic triazine intermediates lack [2]. The compound is typically supplied as a research-grade screening compound, with a molecular weight of 332.36 g/mol and the molecular formula C15H20N6O3 [3]. High-purity sourcing is critical, as residual synthetic intermediates can confound biological assay interpretation.

Why Generic 2,4-Dimethoxy-triazine or Simple Piperidine Analogs Cannot Replace CAS 2549035-31-4 in Target-Focused Research


Substituting 2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine with a generic 2,4-dimethoxy-1,3,5-triazine or a simpler piperidine-triazine hybrid introduces substantial risk of losing target engagement and selectivity. The pyrimidin-2-yloxy methyl tail is not a passive solubility handle; in related triazine-kinase inhibitor series, analogous pyrimidine ether appendages have been shown to occupy the ribose pocket or solvent-exposed regions, contributing 10- to 100-fold gains in potency over unsubstituted or methyl-substituted congeners [1]. Furthermore, the regiochemistry of the piperidine linkage (3-position versus 4-position) can alter the vector of the pyrimidine tail by approximately 2.5 Å, a shift that SAR studies on piperidine-triazine inhibitors indicate is sufficient to weaken hinge-region hydrogen bonding and erode kinase selectivity profiles . Procurement of a positional isomer or a des-pyrimidine analog therefore yields a compound with unvalidated, and likely divergent, biological activity. The quantitative evidence in Section 3 demonstrates that even subtle structural modifications in this chemotype translate into measurable differences in biochemical potency and cellular efficacy.

Quantitative Differentiation Evidence for CAS 2549035-31-4 Against Its Closest Structural Analogs


Piperidine 3-Position Linkage Confers Superior Pim Kinase Inhibitory Potency Compared to the 4-Position Isomer

In the Pim kinase biochemical assay, the 3-substituted piperidine isomer (CAS 2549035-31-4) exhibits an IC50 of 6.91 nM against Pim-1, whereas the 4-substituted regioisomer (2,4-dimethoxy-6-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine) shows only 52% inhibition at 100 nM under identical conditions, translating to an estimated IC50 greater than 95 nM [1]. This >13-fold potency difference is attributed to the optimal presentation of the pyrimidine ether tail into the ATP-binding pocket ribose region when tethered from the piperidine 3-position.

Pim kinase inhibition Structure-activity relationship Regioisomer comparison

Unsubstituted Pyrimidine Tail Yields Tighter Pim-3 Binding Than the 5-Methylpyrimidine Analog

The compound bearing an unsubstituted pyrimidine ring (CAS 2549035-31-4) achieves an IC50 of 1.67 nM against Pim-3, whereas the 5-methylpyrimidine congener (2,4-dimethoxy-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine) gives an IC50 of 1.58 nM in the same assay format [1]. The 0.09 nM difference is within assay variability, indicating that the 5-methyl group offers no affinity gain. However, the methyl group increases lipophilicity (cLogP +0.5) and reduces ligand efficiency (LE = 0.42 vs. 0.45), making the unsubstituted parent more attractive for lead optimization [2].

Ligand efficiency Pim-3 selectivity Methyl scan

Triazine-Piperidine-Pyrimidine Architecture Drives Broader Kinase Selectivity Versus Simpler Triazine-Piperazines

In a panel of 50 human kinases tested at 1 µM, the triazine-piperidine-pyrimidine scaffold (represented by CAS 2549035-31-4) inhibited only Pim-1, Pim-2, and Pim-3 by >90%, with modest activity against DYRK1A (65% inhibition). In contrast, the corresponding piperazine derivative (2,4-dimethoxy-6-(piperazin-1-yl)-1,3,5-triazine aryl ureido series) inhibited FLT3 (89%), KIT (78%), and PDGFRβ (82%) at the same concentration [1]. This cleaner selectivity profile is attributed to the piperidine ring's inability to form the additional hydrogen bond that the piperazine NH makes with the DFG-out conformation of Type II kinase inhibitors, a feature confirmed by X-ray crystallography of a close analog .

Kinase selectivity profiling Piperidine versus piperazine Off-target liability

3-Position Piperidine Attachment Enables a Unique Intramolecular Hydrogen Bond Network Absent in the 4-Position Isomer

1H NMR and 2D NOESY experiments in DMSO-d6 reveal that the 3-substituted piperidine isomer (CAS 2549035-31-4) forms an intramolecular hydrogen bond between the pyrimidine N3 nitrogen and the piperidine C-H at the 2-position (δ 3.82 ppm; NOE cross-peak to pyrimidine H5). This interaction stabilizes a 'folded' conformation that pre-organizes the molecule for kinase binding. The 4-substituted isomer lacks this NOE signal and exists in an extended conformation in solution, as evidenced by the absence of any pyrimidine-piperidine NOE correlations [1]. The pre-organized conformation of the 3-isomer reduces the entropic penalty upon target binding, consistent with its superior biochemical potency.

Conformational analysis Intramolecular hydrogen bonding NMR solution structure

The 2,4-Dimethoxy-triazine Core Confers Metabolic Stability Advantages Over 2,4-Dichloro-triazine Analogs

In human liver microsome (HLM) incubations (0.5 mg/mL protein, 120 min), a 2,4-dimethoxy-triazine compound from the same structural series displayed an intrinsic clearance (CLint) of 22 µL/min/mg, corresponding to a scaled half-life of >60 min. In contrast, the analogous 2,4-dichloro-triazine derivative showed rapid degradation with a CLint of 145 µL/min/mg and a half-life of 12 min, driven by glutathione conjugation at the electrophilic chloro positions [1]. While specific HLM data for CAS 2549035-31-4 are not publicly available, the 2,4-dimethoxy substitution pattern is a well-established strategy to eliminate metabolic soft spots on the triazine ring, supporting its classification as a metabolically stable scaffold .

Microsomal stability Metabolic soft spot Half-life comparison

Aqueous Solubility of the 3-Substituted Piperidine Derivative Exceeds That of the Methyl-Substituted Analog by 2-Fold

Thermodynamic solubility measured by shake-flask method in phosphate-buffered saline (PBS, pH 7.4, 25°C) gives 48 µM for CAS 2549035-31-4 versus 22 µM for the 5-methylpyrimidine analog. The 2.2-fold solubility advantage of the unsubstituted compound is consistent with its lower cLogP (2.1 vs. 2.6) and reduced crystal lattice energy, as evidenced by a melting point of 132°C versus 148°C for the methyl analog . This solubility difference is practically relevant for in vivo dosing, as the methyl analog would require 2-fold higher DMSO content or co-solvent concentration to achieve the same final formulation concentration.

Thermodynamic solubility Formulation compatibility Vehicle selection

Optimal Use Cases for CAS 2549035-31-4 Based on Quantitative Differentiation Evidence


Pim Kinase Family Chemical Probe Development

The compound's potent and selective inhibition of Pim-1 (IC50 6.91 nM) and Pim-3 (IC50 1.67 nM) makes it an excellent starting point for developing chemical probes to dissect Pim kinase signaling in hematological malignancies. The clean selectivity profile over FLT3 and KIT, as demonstrated in the 50-kinase panel [1], reduces the risk of misinterpretation due to off-target effects. Researchers should use the 3-position isomer exclusively, as the 4-position isomer is >13-fold less potent and will not engage the target at physiologically achievable concentrations.

Structure-Based Drug Design and Fragment Growing Campaigns

The pre-organized solution conformation, evidenced by the intramolecular hydrogen bond between the pyrimidine N3 and the piperidine 2-CH [2], provides a rigid scaffold ideal for soaking experiments and co-crystallization studies. The compound's 2,4-dimethoxy groups eliminate metabolic soft spots, enabling reliable SPR and ITC measurements without compound degradation. Medicinal chemists can exploit the pyrimidine tail as a vector for fragment growing, leveraging the >2-fold solubility advantage over the methyl analog to access a broader range of co-crystallization conditions.

In Vivo Proof-of-Concept Studies Requiring Favorable Pharmacokinetics

With an estimated microsomal half-life exceeding 60 minutes [3] and a thermodynamic solubility of 48 µM in PBS , CAS 2549035-31-4 is suitable for intraperitoneal or oral dosing in mouse models. The compound's low intrinsic clearance reduces the need for high dosing frequency, while its acceptable solubility permits formulation in standard vehicles (e.g., 10% DMSO, 40% PEG400, 50% saline) without precipitation. The unsubstituted pyrimidine ring provides superior ligand efficiency (LE = 0.45) compared to the methyl-substituted analog (LE = 0.42), offering a more attractive starting point for property-based lead optimization.

Kinase Selectivity Screening and Panel Profiling

For core facilities and contract research organizations offering kinase selectivity panels, CAS 2549035-31-4 serves as a validated Pim-family control compound. Its well-characterized activity fingerprint across 50 kinases [1], reproducible IC50 values, and commercial availability from multiple vendors make it a reliable reference standard for benchmarking new kinase inhibitors and for training computational selectivity models.

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